4-Hydroxy-5-methoxy-3'-(phenylmethoxy)[1,1'-biphenyl]-3-carboxaldehyde
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Overview
Description
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde is an organic compound with a complex structure that includes hydroxyl, methoxy, and carboxaldehyde functional groups
Preparation Methods
The synthesis of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde include:
3-Formylphenylboronic acid: Used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar applications as 3-formylphenylboronic acid but with different structural properties.
1-(4-tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl ethenone: Used in materials science and organic synthesis.
The uniqueness of 4-Hydroxy-5-methoxy-3’-(phenylmethoxy)[1,1’-biphenyl]-3-carboxaldehyde lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-5-(3-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C21H18O4/c1-24-20-12-17(10-18(13-22)21(20)23)16-8-5-9-19(11-16)25-14-15-6-3-2-4-7-15/h2-13,23H,14H2,1H3 |
InChI Key |
JNYUABSWGYULMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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